4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
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Description
Synthesis Analysis
The synthesis of derivatives related to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves several key steps, starting from the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, leading to various substituted amino pyrrolopyrimidine derivatives with fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000). This process highlights the chemical versatility and the potential for generating a wide array of derivatives from a core structure for further application in scientific research.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives has been extensively studied, revealing insights into their crystalline forms and supramolecular architecture. For example, the study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid showcases the significance of hydrogen-bonding interactions and π-π stacking in determining the molecular arrangement and stability of these compounds (Canfora, Pillet, Espinosa, & Ruisi, 2010). Such analyses are essential for understanding the chemical behavior and reactivity of pyrrolopyrimidine derivatives.
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives undergo various chemical reactions, leading to a diverse range of functional groups and structural motifs. The reaction of pyrrolopyrimidine derivatives with amines, alcohols, and boronic acids has been explored to generate cocrystals and other complex structures, illustrating the compound's reactivity and potential for forming structurally diverse derivatives with varying chemical properties (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Scientific Research Applications
1. Inhibition of Protein Kinase B (Akt) in Cancer Therapeutics
- Application Summary: This compound is used as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival. Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
- Methods of Application: The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
- Results/Outcomes: Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
2. Antitubercular Agents
- Application Summary: This compound is explored as an antitubercular agent. Tuberculosis (TB) is one of the leading causes of death worldwide, and developing new anti-TB compounds using cost-effective processes is critical .
- Methods of Application: The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay .
- Results/Outcomes: Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
properties
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHZSFLBFVOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569941 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid | |
CAS RN |
1488-48-8 |
Source
|
Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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